Regioisomeric Substitution Pattern: 2,3-Dichloro vs. 2,6-Dichloro Phenyl Conformational and Electronic Divergence
The target compound bears a 2,3-dichlorophenyl substituent at position 3, in contrast to the 2,6-dichlorophenyl pattern found in the closest cataloged analog (CAS 304650-31-5). The 2,3-substitution places chlorine atoms in an ortho relationship on the phenyl ring, generating a non-symmetric electrostatic potential surface and a distinct dipole moment vector compared to the symmetrical 2,6-dichloro arrangement [1]. Both compounds share identical molecular formulas (C13H6Cl2F3N3), molecular weight (332.10 g/mol), and computed XLogP3-AA (5), confirming that differentiation arises exclusively from regiochemistry rather than bulk physicochemical properties [1][2].
| Evidence Dimension | Phenyl ring chlorine substitution regiochemistry and computed physicochemical properties |
|---|---|
| Target Compound Data | 2,3-dichlorophenyl; XLogP3-AA = 5; MW = 332.10 g/mol; HBD = 0; HBA = 5; Rotatable bonds = 1 |
| Comparator Or Baseline | 3-(2,6-Dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 304650-31-5): 2,6-dichlorophenyl; XLogP3-AA = 5; MW = 332.10 g/mol; identical HBD, HBA, and rotatable bond counts |
| Quantified Difference | Identical bulk properties; differentiation is steric/electronic in nature due to ortho (2,3) vs. meta/meta (2,6) chlorine placement |
| Conditions | Computed descriptors from PubChem (XLogP3 3.0, Cactvs 3.4.8.18/3.4.8.24); structural comparison at the molecular graph level |
Why This Matters
For projects requiring a specific 3D pharmacophore or electrostatic recognition motif, the 2,3-dichloro regioisomer provides a non-interchangeable spatial and electronic profile relative to 2,6-dichloro analogs, directly impacting target binding and selectivity.
- [1] PubChem Compound Summary for CID 699185, 3-(2,3-Dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 683375, 3-(2,6-Dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine. National Center for Biotechnology Information (2025). View Source
